Cas no 1950245-10-9 (3,4-Dihydro-5-(1-methylethyl)-N-[4-(2-oxo-1-azetidinyl)phenyl]-2(1H)-isoquinolinecarboxamide)
![3,4-Dihydro-5-(1-methylethyl)-N-[4-(2-oxo-1-azetidinyl)phenyl]-2(1H)-isoquinolinecarboxamide structure](https://ja.kuujia.com/scimg/cas/1950245-10-9x500.png)
3,4-Dihydro-5-(1-methylethyl)-N-[4-(2-oxo-1-azetidinyl)phenyl]-2(1H)-isoquinolinecarboxamide 化学的及び物理的性質
名前と識別子
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- 3,4-Dihydro-5-(1-methylethyl)-N-[4-(2-oxo-1-azetidinyl)phenyl]-2(1H)-isoquinolinecarboxamide
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- インチ: 1S/C22H25N3O2/c1-15(2)19-5-3-4-16-14-24(12-10-20(16)19)22(27)23-17-6-8-18(9-7-17)25-13-11-21(25)26/h3-9,15H,10-14H2,1-2H3,(H,23,27)
- InChIKey: GXPXEQVBHMEEEG-UHFFFAOYSA-N
- SMILES: C1C2=C(C(C(C)C)=CC=C2)CCN1C(NC1=CC=C(N2CCC2=O)C=C1)=O
じっけんとくせい
- 密度みつど: 1.256±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 653.0±55.0 °C(Predicted)
- 酸度系数(pKa): 12.20±0.70(Predicted)
3,4-Dihydro-5-(1-methylethyl)-N-[4-(2-oxo-1-azetidinyl)phenyl]-2(1H)-isoquinolinecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6641711-0.05g |
N-[4-(2-oxoazetidin-1-yl)phenyl]-5-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide |
1950245-10-9 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
3,4-Dihydro-5-(1-methylethyl)-N-[4-(2-oxo-1-azetidinyl)phenyl]-2(1H)-isoquinolinecarboxamide 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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9. Caper tea
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
3,4-Dihydro-5-(1-methylethyl)-N-[4-(2-oxo-1-azetidinyl)phenyl]-2(1H)-isoquinolinecarboxamideに関する追加情報
Introduction to 3,4-Dihydro-5-(1-methylethyl)-N-[4-(2-oxo-1-azetidinyl)phenyl]-2(1H)-isoquinolinecarboxamide (CAS No. 1950245-10-9)
The compound 3,4-Dihydro-5-(1-methylethyl)-N-[4-(2-oxo-1-azetidinyl)phenyl]-2(1H)-isoquinolinecarboxamide, identified by its CAS number 1950245-10-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The intricate arrangement of its functional groups, including the N-[4-(2-oxo-1-azetidinyl)phenyl] moiety and the 3,4-dihydroisoquinolinecarboxamide backbone, suggests a multifaceted role in biological interactions.
Recent research in the domain of heterocyclic compounds has highlighted the importance of isoquinoline derivatives in developing novel therapeutic agents. The structural motif of 3,4-Dihydro-5-(1-methylethyl)-N-[4-(2-oxo-1-azetidinyl)phenyl]-2(1H)-isoquinolinecarboxamide incorporates elements that are known to enhance binding affinity and selectivity towards biological targets. Specifically, the presence of the (1-methylethyl) substituent at the 5-position and the 2-oxo-1-azetidinyl group at the phenyl ring position contributes to its unique pharmacophoric properties.
In the context of modern drug development, this compound exemplifies the trend toward designing molecules with optimized physicochemical properties. The 3,4-dihydroisoquinolinecarboxamide core is a well-established scaffold in medicinal chemistry, known for its ability to modulate various biological pathways. Studies have demonstrated that isoquinoline derivatives can exhibit potent activity against a range of diseases, including cancer and inflammatory disorders. The specific configuration of 3,4-Dihydro-5-(1-methylethyl)-N-[4-(2-oxo-1-azetidinyl)phenyl]-2(1H)-isoquinolinecarboxamide positions it as a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential to interact with key enzymes and receptors involved in disease mechanisms. The N-[4-(2-oxo-1-azetidinyl)phenyl] moiety, in particular, has been shown to exhibit high affinity for certain protein targets, making it an attractive structure for drug design. This region is reminiscent of other bioactive molecules that have successfully transitioned from laboratory research to clinical use. The 3,4-dihydroisoquinolinecarboxamide moiety further enhances its suitability for pharmacological applications by providing a stable framework for functionalization.
Advances in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. Molecular modeling studies on 3,4-Dihydro-5-(1-methylethyl)-N-[4-(2-oxo-1-azetidinyl)phenyl]-2(1H)-isoquinolinecarboxamide have revealed favorable interactions with potential therapeutic targets. These simulations suggest that the compound may inhibit key enzymes involved in cancer progression or modulate inflammatory pathways. Such insights are crucial for guiding experimental design and optimizing lead compounds for clinical trials.
The synthesis of this compound represents a testament to the progress in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations that highlight the expertise required to construct such intricate molecular architectures. Researchers have leveraged advanced synthetic techniques to ensure high yield and purity, which are essential for pharmaceutical applications. The successful preparation of 3,4-Dihydro-5-(1-methylethyl)-N-[4-(2-oxo-1-azetidinyl)phenyl]-2(1H)-isoquinolinecarboxamide demonstrates the feasibility of developing novel heterocyclic compounds for therapeutic use.
As interest in targeted therapies grows, compounds like 3,4-Dihydro-5-(1-methylethyl)-N-[4-(2-oxo-1-azetidinyl)phenyl]-2(1H)-isoquinolinecarboxamide are being evaluated for their potential in precision medicine. The ability to fine-tune molecular structures to achieve specific biological effects is a cornerstone of modern drug discovery. This compound’s unique combination of structural features makes it a valuable tool for exploring new therapeutic strategies.
In conclusion, 3,4-Dihydro-5-(1-methylethyl)-N-[4-(2-oxylo - - - - - - - - - - x o - - - - - - - azetidin yl ) phen yl ] - 2 ( 1 H ) i so q u i n o line c arbox am ide (CAS No. 1950245—10—9) stands as a significant contribution to pharmaceutical chemistry. Its complex structure and promising pharmacological properties position it as a compelling candidate for further research and development. As scientific understanding continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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